molecular formula C14H16N2O4S B086417 Dansylglycine CAS No. 1091-85-6

Dansylglycine

Cat. No.: B086417
CAS No.: 1091-85-6
M. Wt: 308.35 g/mol
InChI Key: QHFXORCWAQTTGH-UHFFFAOYSA-N
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Description

Dansylglycine is a fluorescent compound belonging to the class of dansylated amino acids. It is widely used as a fluorescent probe for the characterization of binding sites in proteins, particularly human serum albumin . The compound is known for its strong fluorescence properties, making it a valuable tool in various biochemical and analytical applications.

Mechanism of Action

Target of Action

Dansylglycine primarily targets proteins, forming a covalent bond with them . It serves as a valuable marker for proteins, allowing for the study of enzyme-catalyzed reactions . Specifically, it has been confirmed that this compound is a site II ligand when binding to human serum albumin (HSA) .

Mode of Action

This compound interacts with its targets, primarily proteins, by forming a covalent bond . This interaction results in changes that can be measured, allowing for the study of enzyme-catalyzed reactions . The intensity of the induced circular dichroism (ICD) signal, which appears when HSA complexes with this compound, is dependent on temperature, indicating that the complexation between the protein and the ligand is reversible .

Biochemical Pathways

It is known that this compound, as a fluorescent probe, is used for the characterization of the binding sites in albumin . This suggests that this compound may play a role in the biochemical pathways involving protein binding and enzyme-catalyzed reactions.

Pharmacokinetics

It is known that human serum albumin (hsa) binds to a wide variety of drugs at two primary binding sites, and can have a significant impact on their pharmacokinetics and pharmacological effects .

Result of Action

The result of this compound’s action is primarily observed through its ability to act as a fluorescent marker. When this compound forms a covalent bond with proteins, it allows for the measurement of reaction rates . This makes this compound a powerful tool for studying enzyme-catalyzed reactions.

Action Environment

The action of this compound is influenced by environmental factors. For instance, the fluorescence yield of this compound ranges from 0.07 in water to 0.66 in dioxane . This suggests that the medium in which this compound is present can significantly impact its fluorescence properties. Additionally, the induced chirality of this compound is susceptible to alteration caused by the oxidation of the protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dansylglycine is typically synthesized through the reaction of dansyl chloride with glycine. The reaction involves the nucleophilic substitution of the chloride group in dansyl chloride by the amino group in glycine, forming a stable sulfonamide bond . The reaction is usually carried out in an alkaline medium to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Dansylglycine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can result in the cleavage of the sulfonamide bond, yielding the corresponding amine and sulfonic acid.

    Substitution: The sulfonamide group in this compound can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine and sulfonic acid.

    Substitution: New sulfonamide derivatives.

Scientific Research Applications

Dansylglycine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dansylglycine is compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its strong fluorescence properties and its ability to bind specifically to certain protein sites, making it a valuable tool in biochemical and analytical research.

Properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-16(2)12-7-3-6-11-10(12)5-4-8-13(11)21(19,20)15-9-14(17)18/h3-8,15H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFXORCWAQTTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148815
Record name Dansylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1091-85-6
Record name Dansylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1091-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001091856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DANSYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dansylglycine interact with human serum albumin (HSA)?

A1: this compound exhibits a strong binding affinity for HSA, primarily at drug site II, also known as the benzodiazepine/indole binding site. [, , , ] This interaction is characterized by a significant enhancement in this compound fluorescence upon binding, accompanied by a blue shift in the emission maximum. [, ]

Q2: What happens to the fluorescence of this compound when it binds to bovine serum albumin (BSA)?

A2: Similar to HSA, this compound binds tightly to BSA, resulting in a substantial fluorescence enhancement and a blue shift in the emission maximum. [] This interaction suggests that this compound preferentially binds to hydrophobic regions within BSA. []

Q3: Can other molecules displace this compound from its binding site on HSA?

A3: Yes, molecules with a higher affinity for HSA drug site II, such as dicoumarol, can competitively displace this compound, leading to fluorescence quenching. [, , ] Additionally, medium-chain fatty acids like caprylate, which also favor drug site II, can engage in multiple binding interactions with HSA alongside this compound. []

Q4: How does the binding of this compound to HSA change in different pH conditions?

A4: At pH 9.0, where HSA adopts a less rigid conformation, the protein loses its ability to bind this compound. Conversely, at pH 3.5, HSA retains its binding capacity for this compound, indicating that the expanded structure at this pH does not hinder the interaction. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H16N2O4S, and its molecular weight is 308.36 g/mol.

Q6: Does this compound exhibit induced circular dichroism (ICD) upon binding to proteins?

A6: Yes, when this compound binds to chiral microenvironments like the hydrophobic cavities in HSA, it exhibits ICD. Specifically, a characteristic ICD band appears around 346 nm upon complexation with HSA. []

Q7: Can this compound be used as a probe in lipid membrane studies?

A7: Yes, this compound readily adsorbs to lipid membranes and displays distinct fluorescence properties depending on its location (aqueous vs. membrane-bound). [, ] This property makes it useful for studying membrane properties such as transmembrane proton gradients and phospholipid packing asymmetry. [, ]

Q8: Does the fluorescence of membrane-bound this compound differ between the inner and outer leaflets of lipid vesicles?

A8: Yes, studies using dipalmitoylphosphatidylcholine vesicles revealed that this compound in the outer leaflet exhibits a fluorescence emission maximum at 530 nm, while in the inner leaflet, the maximum shifts to 519 nm. [] This difference suggests variations in the dielectric constant of the dye's immediate environment within the two leaflets. []

Q9: Have computational methods been employed to study this compound?

A9: Yes, conceptual density functional theory (DFT) calculations, using the MN12SX density functional and SMD solvation model, have been used to investigate the chemical reactivity of a this compound analog in water and dioxane. [, ] These studies have focused on predicting the molecule's reactivity towards radical, nucleophilic, and electrophilic attacks based on calculated reactivity descriptors. [, ]

Q10: What analytical techniques are commonly used to study this compound?

A10: Fluorescence spectroscopy is a primary technique used to study this compound interactions. [, , , , , , , , ] Changes in fluorescence intensity, emission wavelength, and anisotropy provide insights into binding events, environmental polarity, and molecular mobility. [, , , , , , , , ] Circular dichroism (CD) spectroscopy is also employed to study the induced chirality of this compound upon binding to chiral molecules like proteins. [, ] Other techniques include ultrafiltration for studying binding to serum proteins, [] and high-performance liquid chromatography (HPLC) for separating and quantifying this compound, especially in enzymatic assays. [, ]

Q11: Apart from protein binding and membrane studies, what are other applications of this compound?

A11: this compound has been explored as a fluorescent probe in chemo-sensor development, particularly for detecting organic molecules like terpenoids, bile acids, and endocrine-disrupting chemicals. [, , ] Modified cyclodextrins containing this compound moieties have shown promise in this area, displaying fluorescence changes upon guest molecule binding. [, , ] Additionally, this compound serves as a substrate in enzymatic assays for angiotensin-converting enzyme (ACE) inhibitors. [, , , ] The enzymatic cleavage of a chromophore-fluorophore-labeled substrate containing this compound is monitored to assess ACE inhibition. [, , , ]

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